molecular formula C11H12BrNO2 B1268111 (2-Bromophenyl)(morpholino)methanone CAS No. 209962-07-2

(2-Bromophenyl)(morpholino)methanone

Cat. No. B1268111
M. Wt: 270.12 g/mol
InChI Key: QPQCGIYRAMNHKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenyl compounds involves bromination and other reactions such as demethylation and reduction. For example, compounds similar to (2-Bromophenyl)(morpholino)methanone, like (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, have been synthesized from reactions involving bromination and demethylation, showcasing the versatility of bromophenyl compounds in synthetic chemistry (Çetinkaya et al., 2012).

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be elucidated using X-ray crystallography. For instance, the molecular structure of related compounds has been determined by single crystal X-ray diffraction, revealing specific crystal systems and molecular conformations (Kuang Xin-mou, 2009).

Scientific Research Applications

  • General Information
    • “(2-Bromophenyl)(morpholino)methanone” is a chemical compound used in scientific research. It possesses diverse applications including drug development, catalysis, and material synthesis due to its unique properties.
    • The compound has a CAS Number of 209962-07-2 and a molecular formula of C11H12BrNO2 .
    • It is typically stored in a dry, room temperature environment .

Safety And Hazards

“(2-Bromophenyl)(morpholino)methanone” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2-bromophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQCGIYRAMNHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336313
Record name 2-Bromo-1-(morpholinocarbonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)(morpholino)methanone

CAS RN

209962-07-2
Record name 2-Bromo-1-(morpholinocarbonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Cederbalk, M Lysén, J Kehler, JL Kristensen - Tetrahedron, 2017 - Elsevier
Morpholine amides are cheap and safe alternative to Weinreb amides as acylating agents of organometallic species. Herein, the in-situ lithiation/borylation of 18 ortho- meta- and para-…
Number of citations: 5 www.sciencedirect.com
C Shen, Z Wei, H Jiao, XF Wu - Chemistry–A European Journal, 2017 - Wiley Online Library
The palladium‐catalyzed chemoselective carbonylation of bromoaryl triflates is reported. The selective C−Br bond versus C−OTf (OTf=triflate) bond functionalization can be remarkably …
Z Wu - 2018 - ideals.illinois.edu
Nitrogen-containing organic molecules with adjacent stereocenters represent one of the most common motifs in modern pharmaceuticals and agrochemicals. Therefore, there have …
Number of citations: 0 www.ideals.illinois.edu
T Kunz - 2011 - edoc.ub.uni-muenchen.de
First of all, I thank Prof. Dr. Paul Knochel for accepting me as a PhD student in his group, for his support and advice in the course of my research and for his interest in this work. …
Number of citations: 5 edoc.ub.uni-muenchen.de

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